molecular formula C12H12N2 B1301838 4-(3-Methyl-2-Pyridyl)aniline CAS No. 885955-74-8

4-(3-Methyl-2-Pyridyl)aniline

Cat. No. B1301838
CAS RN: 885955-74-8
M. Wt: 184.24 g/mol
InChI Key: RRJCQDVMUGNYKU-UHFFFAOYSA-N
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Description

“4-(3-Methyl-2-Pyridyl)aniline” is a chemical compound with the molecular formula C12H12N2 . It is used as a reagent in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-2-Pyridyl)aniline” consists of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI key is RRJCQDVMUGNYKU-UHFFFAOYSA-N .

Scientific Research Applications

Mechanism of Action

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of “4-(3-Methyl-2-Pyridyl)aniline” can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name

4-(3-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJCQDVMUGNYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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